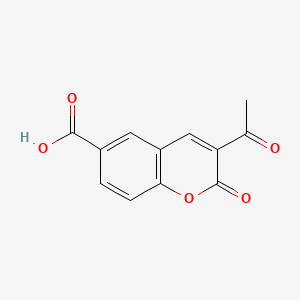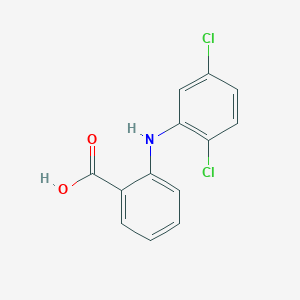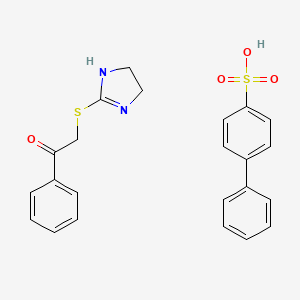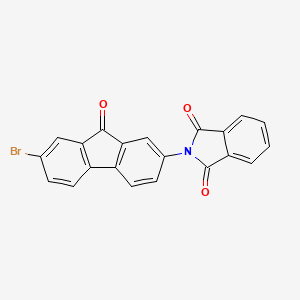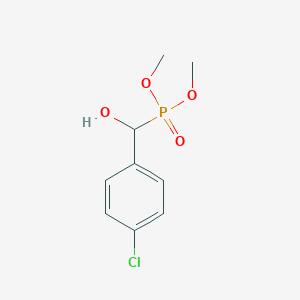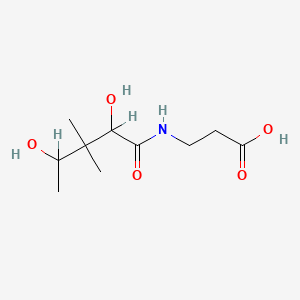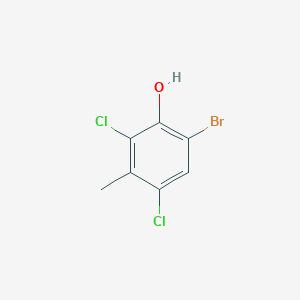![molecular formula C16H20ClNO5 B14738834 Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate CAS No. 5634-76-4](/img/structure/B14738834.png)
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a functionalized N,O,O-ligand that has been studied for its potential in forming bimetallic complexes, which are crucial in enzyme/drug interactions and electron transfer processes .
Méthodes De Préparation
The synthesis of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate typically involves the condensation of dibenzylamine with 2-arylidene-malonic acid diethyl esters. This reaction is carried out under specific conditions to ensure a good yield of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Applications De Recherche Scientifique
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it valuable in biological studies, particularly in understanding the mechanisms of enzyme inhibition.
Mécanisme D'action
The mechanism of action of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate involves its ability to coordinate with metal ions such as Mg²⁺ and Mn²⁺. This coordination leads to the formation of bimetallic complexes, which can inhibit the activity of specific enzymes like HIV-1 Integrase. The compound’s structure allows it to interact with the enzyme’s active site, blocking its function and preventing the replication of the virus .
Comparaison Avec Des Composés Similaires
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate can be compared with other similar compounds such as diethyl malonate and its derivatives. Other similar compounds include various substituted malonic esters, which share some chemical properties but differ in their specific applications and reactivity .
Propriétés
Numéro CAS |
5634-76-4 |
|---|---|
Formule moléculaire |
C16H20ClNO5 |
Poids moléculaire |
341.78 g/mol |
Nom IUPAC |
diethyl 2-(N-(2-chloroacetyl)-4-methylanilino)propanedioate |
InChI |
InChI=1S/C16H20ClNO5/c1-4-22-15(20)14(16(21)23-5-2)18(13(19)10-17)12-8-6-11(3)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |
Clé InChI |
IQYCSASYWGYQFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N(C1=CC=C(C=C1)C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
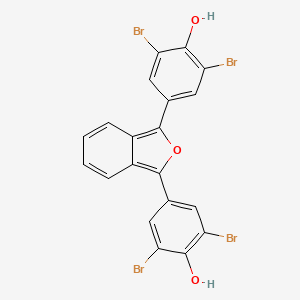
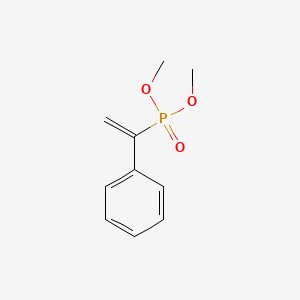

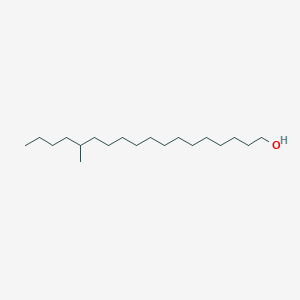
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
